Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
Description
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate (CAS: 2490375-70-5) is a bicyclic spiro compound featuring a bicyclo[2.1.1]hexane core fused to a 4'-oxane ring. Its molecular formula is C₁₁H₁₅IO₄ (MW: 338.14 g/mol), with an iodomethyl substituent at the 4-position and an ethyl carboxylate ester at the 1-position . The compound’s three-dimensional structure, characterized by a spiro junction and strained bicyclic framework, makes it a candidate for applications in medicinal chemistry, particularly as a bioisostere for planar aromatic systems like ortho-substituted phenyl rings .
Properties
IUPAC Name |
ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO4/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLHMARZGHTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCOCC3)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a [2+2] cycloaddition reaction.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography for the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can be used to modify the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate serves as a versatile intermediate. Its unique structure allows for the construction of complex molecules through various chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its spirocyclic structure can mimic the spatial arrangement of biologically active molecules, making it a valuable tool in the design of enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
2-Oxabicyclo[2.1.1]hexane Derivatives
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate shares structural similarities with 2-oxabicyclo[2.1.1]hexane derivatives, which are validated bioisosteres for ortho-substituted phenyl rings . Key differences include:
- Planarity: The iodomethyl-spiro compound exhibits substantial non-planarity (|θ| ≈ 80°), closer to bicyclo[2.1.1]hexanes (|θ| ≈ 75°) than to bicyclo[1.1.1]pentanes (|θ| ≈ 58°) or planar phenyl rings (|θ| ≈ 7–8°) .
- Vector Angles : φ₁ and φ₂ angles in 2-oxabicyclo[2.1.1]hexanes align more closely with ortho-phenyl rings than other bicyclic systems, enhancing their suitability for mimicking aromatic pharmacophores .
Azidomethyl and Aminomethyl Derivatives
Replacing the iodomethyl group with azidomethyl (CAS: Not listed) or aminomethyl (CAS: 2490398-53-1) alters reactivity and physicochemical properties:
Water Solubility and Metabolic Stability
- Water Solubility : Incorporation of bicyclo[2.1.1]hexane cores generally reduces water solubility compared to phenyl rings. For example, replacing ortho-phenyl with bicyclo[2.1.1]hexane in fluxapyroxad decreased solubility by ~30% .
- Metabolic Stability : Bicyclo[2.1.1]hexane derivatives show mixed metabolic outcomes. In lomitapide analogs, metabolic half-life (t₁/₂) decreased 2–3× compared to the parent compound, while conivaptan analogs showed improved stability .
Bioisosteric Replacements
The compound and its analogs are used to replace ortho-substituted phenyl rings in bioactive molecules:
Limitations and Challenges
- Synthetic Complexity : Multi-step syntheses (e.g., photocycloadditions, spirocyclizations) limit scalability .
Biological Activity
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is gaining attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in drug development.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉IO₄
- Molecular Weight : 366.19 g/mol
- CAS Number : 2225147-55-5
- Structure : The compound features a spirocyclic structure with an iodomethyl group and an ester functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group may participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target sites.
Research Findings
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant biological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Potential : Research suggests that spirocyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Inhibition : The structural features allow for the design of enzyme inhibitors that can modulate metabolic pathways.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various bicyclic compounds, including derivatives of Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane]. Results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of spirocyclic compounds. Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane] derivatives were tested against several cancer cell lines, revealing that some compounds significantly reduced cell viability through apoptosis induction.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane] | Spirocyclic Ester | Antimicrobial, Anticancer | Unique iodomethyl group |
| Bicyclo[2.1.1]hexane Derivatives | Bicyclic | Varies | Similar core structure |
| Spirocyclic Esters | Spirocyclic | Varies | Different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
